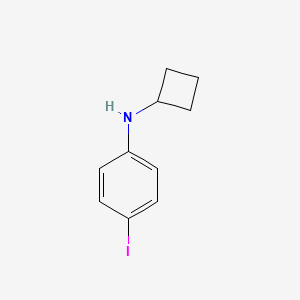

N-cyclobutyl-4-iodoaniline

Description

N-cyclobutyl-4-iodoaniline: is a chemical compound that belongs to the class of anilines. It features a cyclobutyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring.

Properties

IUPAC Name |

N-cyclobutyl-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAYFGAHWDZOQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Iodination of Aniline: One common method involves the direct iodination of aniline derivatives.

Transition-Metal-Free Decarboxylative Iodination: Another method involves the decarboxylative iodination of anthranilic acids using potassium iodide and iodine under oxygen.

Industrial Production Methods: Industrial production methods for N-cyclobutyl-4-iodoaniline typically involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. The use of specific catalysts and solvents can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-cyclobutyl-4-iodoaniline can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or iodine atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted anilines.

Oxidation Products: Oxidation can yield nitroso or nitro derivatives of the compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N-cyclobutyl-4-iodoaniline serves as a versatile building block in the synthesis of nitrogen-containing heterocycles. Its structure allows for various transformations, including electrophilic aromatic substitutions and cross-coupling reactions. For instance, it can be utilized in palladium-catalyzed reactions to form complex molecular architectures, such as pyridines and bicyclic compounds.

Table 1: Synthesis Pathways Utilizing this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Palladium-catalyzed coupling | Pd(0) catalyst, base | Pyridines, bicyclic compounds |

| Electrophilic substitution | Electrophile presence | Halogenated derivatives |

| Radical cyclization | Radical initiator, solvent | Nitrogen heterocycles |

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that this compound derivatives exhibit promising biological activities. Compounds derived from this structure have been investigated for their potential as inhibitors in various biochemical pathways. For example, some studies highlight its inhibitory effects on specific kinases, which are crucial in cancer therapy.

Case Study: Inhibitory Activity Against MEK

A notable study demonstrated that derivatives of this compound possess significant inhibitory activity against the MEK enzyme, which plays a vital role in the MAPK signaling pathway implicated in cancer progression . The stability and bioavailability of these compounds make them suitable candidates for further drug development.

Material Science

Applications in Organic Electronics

This compound has also found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. Its ability to form stable films and its electronic properties contribute to its utility in these applications.

Table 2: Properties Relevant to Material Science Applications

| Property | Value/Description |

|---|---|

| Thermal stability | High |

| Film-forming ability | Excellent |

| Electronic properties | Suitable for charge transport |

Recent Advances and Future Directions

Recent literature emphasizes the need for more efficient synthetic routes to access this compound derivatives due to their potential applications across various fields . The development of new methodologies, such as those utilizing hypervalent iodine reagents, could enhance the efficiency of synthesizing these compounds while minimizing waste.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-iodoaniline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes or receptors, modulating their activity. The cyclobutyl group and iodine atom play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

4-Iodoaniline: Similar in structure but lacks the cyclobutyl group, making it less sterically hindered.

2-Iodoaniline: Another similar compound with the iodine atom in a different position, affecting its reactivity and applications.

Uniqueness: N-cyclobutyl-4-iodoaniline’s unique combination of a cyclobutyl group and an iodine atom provides distinct steric and electronic properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Biological Activity

N-Cyclobutyl-4-iodoaniline is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutyl group and an iodine atom attached to an aniline structure. The molecular formula is CHI N, and its molecular weight is approximately 273.11 g/mol. The cyclobutyl group can influence the compound's lipophilicity and binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, potentially affecting metabolic pathways. For instance, it has been noted for its role in biochemical assays investigating enzyme activity.

- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways critical for cellular responses.

- Gene Expression Alteration : this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.

Neuropharmacological Effects

The compound's interaction with amino acid transporters has been explored, indicating potential neuropharmacological applications. For example, studies suggest that related compounds can inhibit L-type amino acid transporters in gliosarcoma cells, which may be relevant for brain tumor imaging and treatment strategies .

Research Findings and Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.